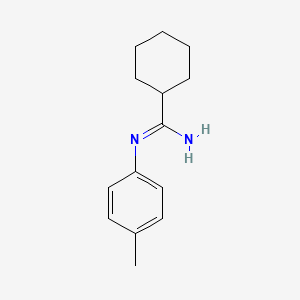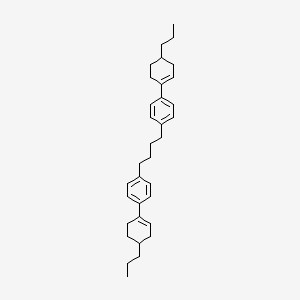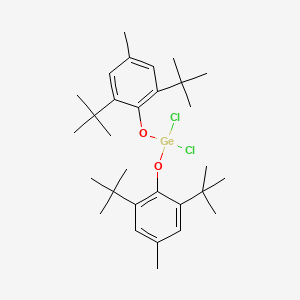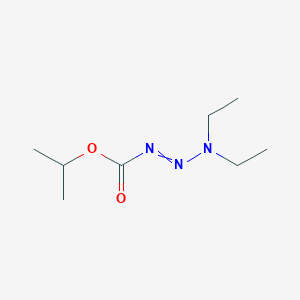
2,5-Diethoxy-2-methyl-1,2-oxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethoxy-2-methyl-1,2-oxasilolane is an organic compound with the molecular formula C8H18O3Si. It is a member of the oxasilolane family, which are cyclic compounds containing silicon, oxygen, and carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-2-methyl-1,2-oxasilolane typically involves the reaction of diethyl ether with a silicon-containing precursor under controlled conditions. One common method is the reaction of diethyl ether with methyltrichlorosilane in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired oxasilolane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethoxy-2-methyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane to silanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted oxasilolanes depending on the nucleophile used
Applications De Recherche Scientifique
2,5-Diethoxy-2-methyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Diethoxy-2-methyl-1,2-oxasilolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. The presence of silicon in the structure allows for unique interactions with biological molecules, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxypropane: An organic compound used as a water scavenger in water-sensitive reactions.
2-Ethyl-2-oxazoline: Used in the synthesis of polymers and as a reagent in organic synthesis.
Uniqueness
2,5-Diethoxy-2-methyl-1,2-oxasilolane is unique due to its cyclic structure containing silicon, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
88276-89-5 |
|---|---|
Formule moléculaire |
C8H18O3Si |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
2,5-diethoxy-2-methyloxasilolane |
InChI |
InChI=1S/C8H18O3Si/c1-4-9-8-6-7-12(3,11-8)10-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
WXVNRTCVVUJHKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC[Si](O1)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)




![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)

![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)


![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)
